molecular formula C6H6ClNOS B6235710 5-chloro-6-methoxypyridine-3-thiol CAS No. 2357637-05-7

5-chloro-6-methoxypyridine-3-thiol

Cat. No. B6235710
CAS RN: 2357637-05-7
M. Wt: 175.6
InChI Key:
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Description

5-Chloro-6-methoxypyridine-3-thiol (5-Cl-6-MeOPT) is an important organic compound that has been studied extensively due to its wide range of applications in the fields of science and technology. It is a derivative of pyridine and is used in a variety of synthesis methods and research applications.

Scientific Research Applications

5-chloro-6-methoxypyridine-3-thiol is used in a variety of scientific research applications. It has been used in the synthesis of a number of pharmaceuticals, including anti-cancer drugs and antibiotics. It has also been used in the synthesis of a variety of polymers and other materials, such as polyurethanes and polyesters. Additionally, 5-chloro-6-methoxypyridine-3-thiol has been used in the synthesis of a number of dyes and pigments, as well as in the synthesis of surfactants and other materials.

Mechanism Of Action

The mechanism of action of 5-chloro-6-methoxypyridine-3-thiol is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of a variety of organic compounds, such as polymers, dyes, and pigments. Additionally, 5-chloro-6-methoxypyridine-3-thiol is believed to be involved in the formation of a variety of pharmaceuticals and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-6-methoxypyridine-3-thiol are not fully understood. However, it is believed that the compound can act as an antioxidant, which can help to protect cells from oxidative damage. Additionally, 5-chloro-6-methoxypyridine-3-thiol has been found to have anti-inflammatory and anti-bacterial properties, which can be beneficial in the treatment of a variety of medical conditions.

Advantages And Limitations For Lab Experiments

The advantages of using 5-chloro-6-methoxypyridine-3-thiol in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, 5-chloro-6-methoxypyridine-3-thiol is a relatively stable compound, which makes it ideal for use in a variety of laboratory experiments.
The main limitation of using 5-chloro-6-methoxypyridine-3-thiol in laboratory experiments is its toxicity. 5-chloro-6-methoxypyridine-3-thiol is toxic and should be handled with care. Additionally, the compound should not be ingested or inhaled, as it can cause serious health effects.

Future Directions

The future of 5-chloro-6-methoxypyridine-3-thiol is promising. The compound has a wide range of applications in the fields of science and technology, and its use is likely to continue to grow. Additionally, research is being conducted to further understand the biochemical and physiological effects of 5-chloro-6-methoxypyridine-3-thiol, as well as to explore potential new applications for the compound. Finally, research is also being conducted to develop more efficient and cost-effective methods for the synthesis of 5-chloro-6-methoxypyridine-3-thiol.

Synthesis Methods

5-chloro-6-methoxypyridine-3-thiol can be synthesized using a number of different methods. The most common method is the reaction of pyridine with chlorine and methanol in the presence of a base, such as potassium hydroxide. This reaction produces 5-chloro-6-methoxypyridine-3-thiol as the main product. Other methods for the synthesis of 5-chloro-6-methoxypyridine-3-thiol include the reaction of pyridine with dichloromethane, the reaction of pyridine with hydrochloric acid and methanol, and the reaction of pyridine with chloroform and methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-6-methoxypyridine-3-thiol involves the introduction of a chlorine atom and a methoxy group onto a pyridine ring, followed by the addition of a thiol group at the 3-position of the pyridine ring.", "Starting Materials": [ "2-chloro-5-methoxypyridine", "sodium methoxide", "carbon disulfide", "hydrochloric acid", "sodium hydroxide", "thionyl chloride", "sodium sulfide" ], "Reaction": [ "Step 1: 2-chloro-5-methoxypyridine is treated with sodium methoxide to form 5-methoxy-2-methoxypyridine.", "Step 2: 5-methoxy-2-methoxypyridine is then reacted with carbon disulfide in the presence of hydrochloric acid to form 5-chloro-6-methoxy-2-thiopyridine.", "Step 3: The 2-thiopyridine intermediate is then treated with sodium hydroxide to form the corresponding thiol, 5-chloro-6-methoxypyridine-2-thiol.", "Step 4: Finally, the thiol group is relocated to the 3-position of the pyridine ring by reaction with thionyl chloride followed by treatment with sodium sulfide to yield the desired product, 5-chloro-6-methoxypyridine-3-thiol." ] }

CAS RN

2357637-05-7

Product Name

5-chloro-6-methoxypyridine-3-thiol

Molecular Formula

C6H6ClNOS

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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